(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

Chiral synthesis Enantiomeric purity Drug intermediate

(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (CAS 2225787-92-6) is a chiral piperazine derivative bearing a stereodefined (S)-configured acetonitrile substituent. This compound functions primarily as a pharmaceutical intermediate and advanced chiral building block, with its stereochemistry preserved for incorporation into complex bioactive molecules, including KRAS G12D inhibitors.

Molecular Formula C20H23N3
Molecular Weight 305.4 g/mol
Cat. No. B8090116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
Molecular FormulaC20H23N3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3
InChIInChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1
InChIKeyNMFYHCYOYUZSSI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile: Key Chiral Building Block for Advanced Pharmaceutical Synthesis


(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (CAS 2225787-92-6) is a chiral piperazine derivative bearing a stereodefined (S)-configured acetonitrile substituent . This compound functions primarily as a pharmaceutical intermediate and advanced chiral building block, with its stereochemistry preserved for incorporation into complex bioactive molecules, including KRAS G12D inhibitors [1] [2].

Why (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Cannot Be Substituted with Achiral or Des-Benzyl Analogs


The procurement of (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile requires verification of both stereochemical integrity and the specific 1,4-dibenzyl substitution pattern. Substitution with the achiral racemate (2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile) or the des-benzyl analog ((S)-2-(piperazin-2-yl)acetonitrile) introduces quantifiable differences in downstream synthetic efficiency, chiral purity outcomes, and ultimately the biological activity of final drug candidates, particularly when the compound serves as a stereodefined building block in multi-step syntheses of chiral therapeutics [1].

Quantitative Differentiation Evidence for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile


Chiral Purity Versus Achiral Racemate: Determinant of Downstream Enantiomeric Excess

The (S)-enantiomer of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is specifically claimed and utilized in patented synthetic routes as a stereodefined starting material, whereas the achiral racemate (2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile) lacks this stereochemical specification [1] [2]. The use of the achiral racemate would introduce a 1:1 mixture of (R)- and (S)-enantiomers, requiring additional chiral resolution steps or resulting in a 50% loss of yield if only one enantiomer is desired [1].

Chiral synthesis Enantiomeric purity Drug intermediate

Comparative Purity Specifications: Vendor-Documented Purity Differences Impacting Procurement Decisions

Vendor technical datasheets report quantifiably different purity specifications for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile . The highest documented purity is 99.90% , while alternative sources list 99.36% and 97% . The 0.54% difference between 99.90% and 99.36% may be critical for applications requiring minimal impurity interference in sensitive catalytic or biological assays.

Chemical purity Quality control Procurement specification

Benchmark Vendor Pricing and Availability: Quantitative Procurement Economics

Pricing data from multiple commercial vendors reveals quantifiable procurement benchmarks for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile . MedChemExpress lists the compound at USD 272 for 25 mg (USD 10.88/mg) and USD 2,610 for 1 g (USD 2.61/mg) with in-stock availability , whereas AChemBlock lists 100 mg at USD 690 (USD 6.90/mg) and 1 g at USD 2,610 (USD 2.61/mg) .

Chemical procurement Cost analysis Supply chain

Synthetic Utility: Documented Role as Precursor in Validated API Synthesis Route

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is documented as a key intermediate (III) in the published synthesis of centperazine, an antifilarial drug candidate [1]. The synthetic route proceeds via cyclization of N,N'-dibenzylethylenediamine with 2,3-dibromopropionitrile to yield the acetonitrile derivative, followed by reduction, acylation, debenzylation, cyclization, methylation, and ethylation to the final drug substance [1].

Drug synthesis API intermediate Centperazine

Recommended Applications for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile Based on Validated Evidence


Chiral Building Block for Stereodefined KRAS G12D Inhibitor Synthesis

Procurement of the (S)-enantiomer specifically enables the synthesis of advanced KRAS G12D inhibitor candidates containing the (2S)-piperazin-2-yl acetonitrile moiety, as exemplified in PubChem CID 146020603 . The stereochemistry of this building block is preserved throughout multi-step functionalization, directly impacting the three-dimensional conformation and target engagement of the final therapeutic candidate. Use of the racemate in this context would require costly and time-consuming chiral separation of the final API, which is avoided by procuring the stereodefined intermediate .

High-Purity Input for Sensitive Catalytic Transformations

For reactions sensitive to trace metal or organic impurities—such as palladium-catalyzed cross-couplings, asymmetric hydrogenations, or enzyme-mediated transformations—procurement of the 99.90% purity grade (MedChemExpress HY-W049455) is indicated . The 0.54% higher purity relative to the 99.36% grade reduces the probability of catalyst poisoning and side-reaction formation, which is particularly critical when the compound is used in early steps of multi-gram API synthesis where impurity amplification occurs through the route.

Validated Intermediate for Antifilarial Drug Development Programs

Research groups pursuing centperazine analogs or structurally related piperazine-containing antifilarial agents should consider 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile as a starting point due to its documented role as intermediate (III) in the published centperazine synthesis . The established reaction conditions for cyclization, reduction, and subsequent derivatization provide a validated pathway, reducing the time required for route scouting and optimization in early-stage medicinal chemistry campaigns.

Bulk Procurement for Multi-Step Campaigns

For programs requiring cumulative amounts exceeding 250 mg, procurement of the 1 g quantity is economically optimal, reducing the per-milligram cost by approximately 76% compared to the 25 mg quantity (USD 2.61/mg vs. USD 10.88/mg) . This cost differential justifies forward-buying for medicinal chemistry programs anticipating multiple analogs or iterative synthesis cycles, particularly when the compound serves as a shared intermediate across a lead optimization series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.